4-(Difluoromethyl)benzene-1-carboximidamide
Description
Properties
Molecular Formula |
C8H8F2N2 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-(difluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H3,11,12) |
InChI Key |
MTZJNDUFULAOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)benzonitrile with ammonia under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)benzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Difluoromethyl)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboximidamide group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The difluoromethyl group (-CF₂H) balances moderate electron-withdrawing effects without the extreme deactivation seen in -Cl or -SCF₃, preserving reactivity for hydrogen bonding .
- Metabolic Stability : Fluorinated groups (e.g., -CF₂H, -OCF₂H) block cytochrome P450 oxidation sites, reducing metabolic degradation compared to -CH₃ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Difluoromethyl)benzene-1-carboximidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(difluoromethyl)benzaldehyde and hydroxylamine derivatives, followed by catalytic hydrogenation or acid-mediated cyclization. Optimizing pH (e.g., using acetic acid as a catalyst) and temperature (60–80°C) improves yield . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1). Monitor reaction progress using TLC (Rf ≈ 0.4–0.5) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use ¹⁹F NMR to confirm the presence of the difluoromethyl group (δ ≈ -110 to -120 ppm, split due to coupling with adjacent protons). ¹H NMR should show aromatic protons (δ 7.4–8.0 ppm) and the carboximidamide NH₂ signal (δ 5.5–6.0 ppm, broad). IR spectroscopy can validate the C=N stretch (~1640 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 197.0695 (C₈H₈F₂N₂) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light, humidity)?
- Methodological Answer : Stability studies indicate that the compound degrades under prolonged UV exposure (>48 hours), forming 4-(difluoromethyl)benzoic acid as a major byproduct. Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the carboximidamide group. Use Karl Fischer titration to monitor moisture content (<0.1% w/w recommended) .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of this compound analogs in enzyme inhibition assays?
- Methodological Answer : Replace the difluoromethyl group with trifluoromethyl (CF₃) or chloromethyl (CH₂Cl) to study electronic effects. For example, trifluoromethyl analogs show enhanced binding to cytochrome P450 enzymes (IC₅₀ reduced by ~30%), attributed to stronger electron-withdrawing effects. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with wild-type enzymes .
Q. How does the difluoromethyl group influence the compound’s electronic properties and interaction with biological targets?
- Methodological Answer : The CF₂H group introduces moderate electronegativity and lipophilicity (logP ≈ 1.8), enhancing membrane permeability. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a dipole moment of ~3.2 D, favoring interactions with polar enzyme pockets. Compare with non-fluorinated analogs using surface plasmon resonance (SPR) to quantify binding affinity changes .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., HEK293 for kinase assays) and passage numbers.
- Validate purity (>98% via HPLC) and solubility (DMSO stock concentration ≤10 mM).
- Include positive controls (e.g., staurosporine for kinase inhibition). Statistical analysis (ANOVA with post-hoc Tukey tests) can identify outliers due to solvent effects or assay interference .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?
- Methodological Answer : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂. Note: The difluoromethyl group may reduce metabolic clearance compared to non-fluorinated analogs, as observed in microsomal stability assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
